2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde
Description
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Properties
IUPAC Name |
2-[2-(2-formyl-4-nitrophenyl)sulfanylethylsulfanyl]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S2/c19-9-11-7-13(17(21)22)1-3-15(11)25-5-6-26-16-4-2-14(18(23)24)8-12(16)10-20/h1-4,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSRJUWPFQCGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)SCCSC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde (CAS No. 331460-03-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.40 g/mol. The compound features a nitro group, aldehyde functional groups, and sulfanyl linkages, which may contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H12N2O6S2 |
| Molecular Weight | 392.40 g/mol |
| CAS Number | 331460-03-8 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Anticancer Activity
Research has revealed that compounds containing nitrophenyl and sulfanyl groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent cellular stress responses. In vitro studies demonstrated that such compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
Case Study: In Vitro Anticancer Effects
A study investigated the effects of related compounds on cancer cell lines, revealing that at concentrations of 10 µM, significant reductions in cell viability were observed. The study noted a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays demonstrated that similar compounds could inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
Cytotoxicity Testing
Cytotoxicity assays using MTT reduction showed that the compound exhibits cytotoxic effects on various human cell lines at different concentrations. The IC50 values were determined to be in the micromolar range, indicating a need for further investigation into its therapeutic index .
The proposed mechanisms through which this compound exerts its biological effects include:
- Generation of Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis.
- Enzyme Inhibition : Blocking key metabolic enzymes involved in cell survival.
- Interference with DNA Synthesis : Compounds with similar structures have shown the ability to disrupt DNA replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
